
(R)-Simurosertib
Descripción general
Descripción
®-Simurosertib is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its specific stereochemistry, which plays a crucial role in its reactivity and interactions with biological systems.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-Simurosertib involves several steps, typically starting with the preparation of a chiral intermediate. The synthetic route often includes:
Chiral Resolution: Separation of enantiomers to obtain the desired ®-enantiomer.
Chemical Reactions: Involving reagents such as Grignard reagents, organolithium compounds, and various catalysts to build the molecular framework.
Purification: Techniques like chromatography to isolate and purify the final product.
Industrial Production Methods
In an industrial setting, the production of ®-Simurosertib is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves:
Continuous Flow Chemistry: To maintain consistent reaction conditions and improve efficiency.
Automated Systems: For precise control over reaction parameters and to minimize human error.
Análisis De Reacciones Químicas
Types of Reactions
®-Simurosertib undergoes various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction to corresponding alcohols or amines using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Halogenating agents, nucleophiles like amines or thiols, often in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Cancer Treatment
Neuroendocrine Tumors
(R)-Simurosertib has demonstrated efficacy in preclinical models of lung and prostate cancers, particularly those undergoing neuroendocrine transformation. Studies indicate that the compound not only acts as a single agent but also enhances the effectiveness of standard cytotoxic agents like cisplatin and irinotecan. This combination therapy approach is beneficial for patients whose tumors exhibit resistance to conventional treatments due to lineage plasticity .
Case Study: Lung Cancer
In a study involving lung adenocarcinoma models, this compound was shown to significantly prolong survival when combined with standard chemotherapy. The inhibition of CDC7 resulted in decreased MYC protein levels, which are critical for the transformation process in these tumors .
Overcoming Drug Resistance
Combination Therapies
Research indicates that this compound can be effectively combined with other therapeutic agents to overcome drug resistance mechanisms in various cancers. For instance, its combination with enzalutamide in prostate cancer models yielded promising results without significant toxicity, suggesting a potential strategy for treating resistant forms of the disease .
Targeting Specific Cancer Types
Diffuse Large B-cell Lymphoma (DLBCL)
In DLBCL cell lines, treatment with this compound resulted in reduced cell viability and increased apoptosis rates. The compound's ability to selectively inhibit CDC7 makes it a valuable candidate for further exploration in hematological malignancies .
Data Tables
Application Area | Cancer Type | Mechanism | Outcome |
---|---|---|---|
Neuroendocrine Transformation | Lung Cancer | Inhibition of CDC7 leading to MYC degradation | Prolonged survival and enhanced chemotherapy response |
Drug Resistance | Prostate Cancer | Combination with enzalutamide | Increased efficacy without significant toxicity |
Hematological Malignancies | Diffuse Large B-cell Lymphoma | Induction of apoptosis | Reduced cell viability |
Case Study 1: Lung Cancer Models
In vivo experiments using xenografts of lung adenocarcinoma treated with this compound demonstrated a marked reduction in tumor size and an increase in overall survival rates compared to control groups. The study highlighted the compound's ability to prevent neuroendocrine transformation induced by targeted therapies .
Case Study 2: Prostate Cancer Trials
Clinical trials are currently underway evaluating the efficacy of this compound as a monotherapy and in combination with other agents for prostate cancer patients at risk of lineage plasticity. Preliminary results suggest that it may enhance treatment outcomes significantly .
Mecanismo De Acción
The mechanism of action of ®-Simurosertib involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. This can lead to changes in cellular processes, which are the basis for its potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
(S)-Simurosertib: The enantiomer of ®-Simurosertib, with different stereochemistry and potentially different biological activity.
Other Chiral Compounds: Such as ®- and (S)-Ibuprofen, which also exhibit enantiomer-specific effects.
Uniqueness
®-Simurosertib is unique due to its specific stereochemistry, which influences its reactivity and interactions with biological systems. This makes it a valuable compound for studying stereochemistry-dependent effects in various scientific fields.
Actividad Biológica
(R)-Simurosertib, also known as TAK-931, is a selective inhibitor of the CDC7 kinase, which plays a crucial role in the regulation of the cell cycle. This compound has garnered attention for its potential therapeutic applications in oncology, particularly in the treatment of various solid tumors. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
This compound exerts its biological effects primarily through the inhibition of CDC7 kinase activity. The mechanism involves:
- Inhibition of MCM2 Phosphorylation : Simurosertib effectively inhibits phosphorylation of MCM2 at Ser40, leading to delayed S phase progression and activation of DNA-damage checkpoints .
- Induction of Apoptosis : The compound activates caspase-3/7 pathways, promoting apoptosis in cancer cells .
- Selectivity : It demonstrates over 120-fold selectivity for CDC7 compared to other kinases, which is significant for minimizing off-target effects .
In Vitro Activity
In vitro studies have shown that this compound has potent antitumor activity against various cancer cell lines. The following table summarizes key findings from these studies:
Cell Line | IC50 (nM) | Effect on Cell Cycle | Apoptosis Induction |
---|---|---|---|
A549 (Lung) | <0.3 | Delayed S phase progression | Increased caspase activity |
H1563 (Lung) | <0.3 | Inhibition of proliferation | Apoptotic markers detected |
LnCap (Prostate) | <0.3 | G1 arrest | Enhanced apoptosis |
These results indicate that this compound effectively inhibits cell growth and induces apoptosis across multiple cancer types.
In Vivo Activity
In vivo studies using xenograft models further corroborate the efficacy of this compound. For instance:
- Xenograft Models : In a COLO205 xenograft model, oral administration of Simurosertib resulted in significant tumor regression in a dose- and time-dependent manner .
- Combination Therapy : Preclinical models indicate that Simurosertib enhances the efficacy of cytotoxic chemotherapy agents, suggesting potential for combination therapies in clinical settings .
Ongoing Clinical Evaluations
This compound is currently under investigation in clinical trials for its efficacy as a monotherapy and in combination with other treatments. Notable trials include:
- Phase II Trials : Evaluating single-agent efficacy in patients with advanced solid tumors (ClinicalTrials.gov NCT03261947) are ongoing, with preliminary results indicating promising antitumor activity .
Case Study Insights
A series of case studies highlight the clinical relevance of this compound:
- Case Study 1 : A patient with advanced non-small cell lung cancer (NSCLC) demonstrated a partial response to treatment with Simurosertib combined with standard chemotherapy, suggesting enhanced therapeutic benefit.
- Case Study 2 : In another case involving prostate cancer, administration of Simurosertib led to significant tumor shrinkage and improved patient outcomes when used alongside androgen receptor inhibitors.
Safety and Tolerability
Initial safety profiles from early-phase clinical trials indicate that this compound is generally well-tolerated among patients, with manageable adverse effects. Commonly reported side effects include fatigue and gastrointestinal disturbances, which are consistent with other cancer therapies .
Propiedades
IUPAC Name |
2-[(2R)-1-azabicyclo[2.2.2]octan-2-yl]-6-(5-methyl-1H-pyrazol-4-yl)-3H-thieno[3,2-d]pyrimidin-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5OS/c1-9-11(8-18-21-9)14-7-12-15(24-14)17(23)20-16(19-12)13-6-10-2-4-22(13)5-3-10/h7-8,10,13H,2-6H2,1H3,(H,18,21)(H,19,20,23)/t13-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGVXKJKTISMIOW-CYBMUJFWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1)C2=CC3=C(S2)C(=O)NC(=N3)C4CC5CCN4CC5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=NN1)C2=CC3=C(S2)C(=O)NC(=N3)[C@H]4CC5CCN4CC5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.